
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one is an organic compound with the molecular formula C12H20O2 It is characterized by its unique structure, which includes an ethoxy group and multiple methyl groups attached to a hepta-dienone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a hepta-dienone precursor with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-4-methylhepta-1,4-dien-3-one: Similar structure but with fewer methyl groups.
3,3,6-Trimethylhepta-1,5-dien-4-ol: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
647024-51-9 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one |
InChI |
InChI=1S/C12H20O2/c1-7-14-10(3)11(13)9(2)8-12(4,5)6/h8H,3,7H2,1-2,4-6H3 |
InChI-Schlüssel |
PKNNDFHYKPMZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C(=O)C(=CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


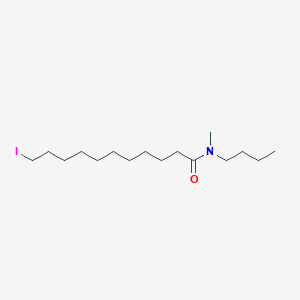
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
silane](/img/structure/B12581605.png)
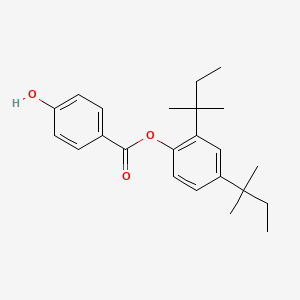
![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)
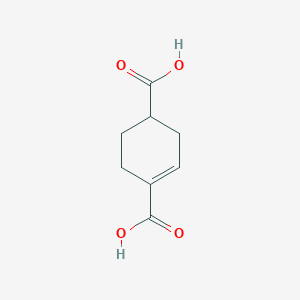
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
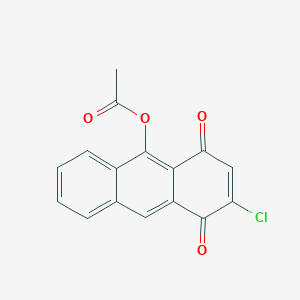
![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
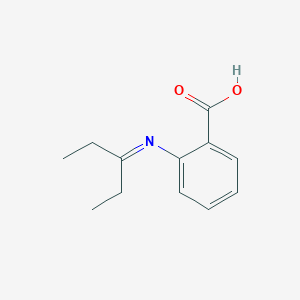
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
